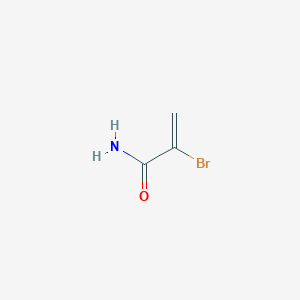

2-Bromoacrylamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromoprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrNO/c1-2(4)3(5)6/h1H2,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJLXOUWYUQFHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50550666 | |

| Record name | 2-Bromoprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70321-36-7 | |

| Record name | 2-Bromoprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromoacrylamide: Properties, Structure, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2-Bromoacrylamide, a versatile reagent with significant applications in organic synthesis and drug development.

Chemical Properties and Structure

This compound is a white crystalline solid at room temperature.[1] Its fundamental properties are summarized below, providing a foundational understanding of its physical and chemical nature.

Data Presentation: Quantitative Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃H₄BrNO | [2][3] |

| Molecular Weight | 149.97 g/mol | [3] |

| CAS Number | 70321-36-7 | [2][3][4] |

| Appearance | White Crystalline Solid | [1] |

| Melting Point | 82 - 86 °C | |

| Boiling Point | 125 °C @ 25 mmHg | [5] |

| Solubility | Soluble in water, alcohol, acetone | [1] |

| XLogP3 | 0.6 | [2][3] |

| Topological Polar Surface Area | 43.1 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [2][3] |

| Hydrogen Bond Acceptor Count | 1 | [2][3] |

Structural Identifiers

The unique structure of this compound can be represented by several standard chemical identifiers, crucial for database searches and computational modeling.[6][7][8]

Reactivity and Mechanisms

This compound's utility stems from its dual reactivity. It possesses both an electrophilic α,β-unsaturated system and a labile bromine atom, making it a valuable building block in organic chemistry.

Michael Acceptor

The electron-withdrawing nature of the amide and bromine atom polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic. This makes this compound an excellent Michael acceptor . It readily undergoes conjugate addition reactions with a variety of soft nucleophiles, such as thiols (e.g., cysteine residues in proteins), amines, and enolates.[9][10][11] This reaction is fundamental to its use as a covalent modifier in drug discovery.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. 2-Bromoprop-2-enamide | C3H4BrNO | CID 13829075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 70321-36-7 [chemicalbook.com]

- 5. Table 4-2, Physical and Chemical Properties of Acrylamide - TOXICOLOGICAL PROFILE FOR ACRYLAMIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. acrylamide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. International Chemical Identifier - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Model reactions of acrylamide with selected amino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Michael addition reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Purification of 2-Bromoacrylamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for 2-bromoacrylamide, a valuable reagent in various chemical and pharmaceutical applications. The document details potential synthetic pathways, purification protocols, and includes structured data for easy comparison of methodologies.

Introduction to this compound

This compound is a bifunctional molecule featuring both an electrophilic α-carbon and an α,β-unsaturated amide system. This dual reactivity makes it a versatile building block in organic synthesis, particularly in the construction of complex molecules and as a key component in the development of targeted covalent inhibitors in medicinal chemistry. Its ability to undergo nucleophilic substitution and conjugate addition allows for its incorporation into a wide range of molecular scaffolds.

Synthesis of this compound

The synthesis of this compound can be approached through several routes. A common and effective method involves a two-step process starting from acrylamide: bromination to form an intermediate, followed by dehydrobromination.

Two-Step Synthesis from Acrylamide

A plausible and frequently referenced pathway for the synthesis of this compound begins with the bromination of acrylamide to yield 2,3-dibromopropionamide. This intermediate is then subjected to dehydrobromination to introduce the double bond, affording the final product.

Step 1: Bromination of Acrylamide

The addition of bromine across the double bond of acrylamide yields 2,3-dibromopropionamide. This reaction is typically carried out in a suitable solvent and may vary in conditions such as reaction time and the method of bromine addition.[1] Molecular bromine can be added directly or generated in situ.[1]

Step 2: Dehydrobromination of 2,3-Dibromopropionamide

The intermediate, 2,3-dibromopropionamide, can be converted to this compound through a dehydrobromination reaction.[1][2] This elimination reaction is typically facilitated by a base. The choice of base and reaction conditions is crucial to favor the formation of the desired product and minimize side reactions.

A summary of typical reaction parameters for this two-step synthesis is presented in Table 1. Please note that specific quantitative data from a single, detailed experimental protocol was not available in the searched literature; therefore, the table represents a composite of general knowledge for these reaction types.

Table 1: Summary of a Potential Two-Step Synthesis of this compound

| Step | Reactants | Reagents/Catalysts | Solvent | Reaction Time | Temperature | Yield |

| 1. Bromination | Acrylamide, Bromine | - | Aqueous or organic solvent | 1 - 15 hours[1] | Room Temperature | Not specified |

| 2. Dehydrobromination | 2,3-Dibromopropionamide | Base (e.g., Triethylamine) | Organic solvent | Not specified | Not specified | Not specified |

Alternative Theoretical Synthetic Pathway

Another conceivable, though less commonly documented, route could start from 2-propenol (allyl alcohol). This multi-step process would theoretically involve the electrophilic addition of bromine to the double bond, followed by oxidation of the alcohol to a carboxylic acid, amidation, and finally, a dehydrobromination step.

Purification of this compound

The purity of this compound is critical for its subsequent applications, especially in drug development. The primary methods for its purification are recrystallization and column chromatography.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds. The selection of an appropriate solvent system is paramount for successful purification. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor.

Commonly used solvent systems for the recrystallization of organic compounds include ethanol, methanol, acetone, ethyl acetate, and mixtures such as ethyl acetate-hexane.[3] For acrylamide derivatives, alcoholic solvents have been shown to be effective.

Table 2: General Parameters for Recrystallization of this compound

| Parameter | Description |

| Solvent Selection Criteria | High solubility at boiling point, low solubility at low temperature. The solvent should not react with the compound. |

| Common Solvents | Ethanol, Methanol, Acetone, Ethyl Acetate, Chloroform, Hexane (often as a co-solvent). |

| Typical Procedure | Dissolve crude product in a minimal amount of hot solvent, allow to cool slowly to form crystals, collect crystals by filtration, wash with a small amount of cold solvent, and dry. |

| Expected Recovery & Purity | Highly dependent on the chosen solvent and the initial purity of the crude product. Quantitative data for this compound is not readily available in the searched literature. |

Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase while a mobile phase passes through. For the purification of this compound, silica gel is a common stationary phase.

The choice of the mobile phase (eluent) is critical for achieving good separation. The polarity of the eluent is adjusted to control the rate at which the compound moves down the column. A solvent system is often selected by first performing thin-layer chromatography (TLC) to determine the optimal eluent composition that provides a good retention factor (Rf) for the desired compound, typically in the range of 0.2-0.4 for effective separation.[4]

Commonly used eluent systems in normal-phase chromatography on silica gel are mixtures of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[5] A gradient elution, where the polarity of the mobile phase is gradually increased, can be employed for more complex mixtures.[4][6]

Table 3: General Parameters for Column Chromatography of this compound

| Parameter | Description |

| Stationary Phase | Silica gel is a common choice for polar compounds like this compound.[5] |

| Mobile Phase (Eluent) | A mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ratio is optimized based on TLC analysis. |

| Elution Technique | Isocratic (constant eluent composition) or gradient (increasing polarity of the eluent).[4][6] |

| Detection | Fractions can be analyzed by TLC to identify those containing the pure product. |

| Expected Purity | High purity can be achieved depending on the optimization of the chromatographic conditions. |

Experimental Protocols

The following are generalized experimental protocols based on standard laboratory techniques for the synthesis and purification of compounds similar to this compound.

Synthesis of 2,3-Dibromopropionamide (Intermediate)

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acrylamide in a suitable solvent (e.g., water or an organic solvent).

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent to the cooled acrylamide solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-15 hours).[1]

-

Monitor the reaction progress by TLC.

-

Upon completion, work up the reaction mixture to isolate the crude 2,3-dibromopropionamide. This may involve extraction and solvent removal.

Synthesis of this compound

-

Dissolve the crude 2,3-dibromopropionamide in a suitable organic solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a base (e.g., triethylamine) to the solution.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Work up the reaction mixture, which may involve washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure to obtain the crude this compound.

Purification by Recrystallization

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a small amount of a suitable solvent (e.g., ethyl acetate).

-

Heat the mixture to boiling while stirring to dissolve the solid.

-

If the solid does not dissolve completely, add small portions of the hot solvent until a clear solution is obtained.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration.

-

Allow the hot solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Purification by Column Chromatography

-

Prepare a slurry of silica gel in the initial, less polar eluent (e.g., a hexane/ethyl acetate mixture).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

-

Carefully load the sample onto the top of the silica gel column.

-

Elute the column with the chosen solvent system, starting with a lower polarity and gradually increasing it if a gradient is used.[4][6]

-

Collect fractions and monitor their composition by TLC.

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

The following diagrams illustrate the general workflows for the synthesis and purification of this compound.

Caption: General workflow for the two-step synthesis of this compound.

Caption: General workflows for the purification of this compound.

References

An In-depth Technical Guide to the Mechanism of 2-Bromoacrylamide in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 2-bromoacrylamide in bioconjugation. It details the underlying chemical principles, reaction kinetics, and practical considerations for its application in modifying proteins and other biomolecules. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals employing bioconjugation techniques for therapeutic and diagnostic purposes.

Introduction to Bioconjugation and Cysteine-Reactive Probes

Bioconjugation is the chemical process of covalently linking two molecules, at least one of which is a biomolecule, to create a new construct with combined or enhanced properties. This powerful technique is central to numerous applications in medicine and biotechnology, including the development of antibody-drug conjugates (ADCs), protein labeling for imaging, and the immobilization of enzymes.

Cysteine, with its nucleophilic thiol group (-SH), is a common target for site-specific protein modification. The relatively low abundance and high reactivity of accessible cysteine residues allow for precise control over the location of conjugation. A variety of electrophilic reagents have been developed to target cysteine, with this compound emerging as a valuable tool due to its specific reactivity profile.

The Core Mechanism: Michael Addition to Cysteine

The primary mechanism of action for this compound in bioconjugation is a Michael addition reaction with the thiol group of a cysteine residue. In this reaction, the nucleophilic thiolate anion (R-S⁻) of the cysteine attacks the β-carbon of the α,β-unsaturated amide system of this compound. This is followed by protonation of the resulting enolate intermediate to form a stable thioether bond.

The reaction is highly selective for cysteine residues over other nucleophilic amino acids like lysine under controlled pH conditions. The electron-withdrawing nature of the bromine atom and the amide group polarizes the carbon-carbon double bond, making the β-carbon susceptible to nucleophilic attack.

Caption: Mechanism of this compound bioconjugation.

Quantitative Data on Reaction Kinetics

The efficiency of the bioconjugation reaction is dependent on several factors, including pH, temperature, and the concentration of reactants. The table below summarizes key quantitative data for the reaction of acrylamide derivatives with thiols.

| Parameter | Value | Conditions | Reference |

| Second-Order Rate Constant (k₂) of Acrylamide with L-cysteine | 0.34 ± 0.02 dm³ mol⁻¹ s⁻¹ | 303 K | [1] |

| Second-Order Rate Constant (k₂) of Acrylamide with Glutathione | 0.18 ± 0.02 dm³ mol⁻¹ s⁻¹ | 303 K | [1] |

| Second-Order Rate Constant (k₂) of N-phenylacrylamide with a model thiol | Varies with thiol pKa | pH 7.4, 37°C | [2] |

| pH Dependence | Reaction rate increases with pH | - | [3] |

Note: The reactivity of this compound is expected to be higher than that of unsubstituted acrylamide due to the electron-withdrawing effect of the bromine atom.

Experimental Protocol: Protein Labeling with this compound

This protocol provides a general framework for the labeling of a protein with this compound. Optimization may be required for specific proteins and applications.

4.1. Materials

-

Protein of interest containing at least one accessible cysteine residue.

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

-

Quenching Reagent: L-cysteine or β-mercaptoethanol.

-

Desalting column or dialysis cassette for purification.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

4.2. Procedure

Step 1: Protein Preparation

-

Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

If the cysteine residues are oxidized (forming disulfide bonds), reduction may be necessary. Add a 10-20 fold molar excess of TCEP and incubate for 1 hour at room temperature. Note: DTT can also be used but must be removed before adding the this compound as it will compete for the reagent.

Step 2: Reagent Preparation

-

Prepare a stock solution of this compound (e.g., 10-100 mM) in anhydrous DMF or DMSO immediately before use.

Step 3: Conjugation Reaction

-

Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The optimal molar excess should be determined empirically.

-

Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle stirring.

Step 4: Quenching the Reaction

-

Add a quenching reagent, such as L-cysteine or β-mercaptoethanol, to a final concentration of 10-50 mM to consume any unreacted this compound.

-

Incubate for 30 minutes at room temperature.

Step 5: Purification of the Conjugate

-

Remove the excess unreacted this compound and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against the desired storage buffer.

Step 6: Characterization

-

Determine the concentration of the conjugated protein using a standard protein assay (e.g., BCA or Bradford).

-

The degree of labeling can be determined using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to measure the mass increase of the protein.

Caption: Experimental workflow for protein bioconjugation.

Applications in Drug Development and Research

The specific and stable covalent bond formed by this compound makes it a valuable reagent in various applications:

-

Antibody-Drug Conjugates (ADCs): this compound can be used as a linker to attach cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.

-

Covalent Inhibitors: By incorporating a this compound warhead into a small molecule scaffold that binds to a specific protein, irreversible inhibitors can be developed. These inhibitors form a covalent bond with a cysteine residue in the active site of the target protein, leading to prolonged and potent inhibition.

-

Protein Labeling: Fluorescent dyes, biotin, or other reporter molecules can be conjugated to proteins using this compound for use in various assays, including fluorescence microscopy, flow cytometry, and western blotting.

Conclusion

This compound is a versatile and efficient reagent for the site-specific modification of cysteine residues in proteins and other biomolecules. Its mechanism of action, centered on a Michael addition reaction, provides a stable and selective means of bioconjugation. Understanding the kinetics and optimizing the reaction conditions are crucial for achieving successful and reproducible results. The applications of this compound in drug development and fundamental research continue to expand, highlighting its importance in the field of bioconjugation.

References

An In-depth Technical Guide to the Michael Addition Reaction of 2-Bromoacrylamide with Thiols for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Michael addition reaction between 2-bromoacrylamide and thiols, a significant reaction in the fields of bioconjugation and targeted covalent inhibitor development. This document outlines the reaction mechanism, provides detailed experimental protocols, presents quantitative data, and discusses the applications and stability of the resulting thioether adducts.

Introduction

The selective modification of proteins and other biomolecules is a cornerstone of modern drug development, diagnostics, and proteomics research. Cysteine, with its nucleophilic thiol side chain, is a prime target for such modifications due to its relatively low abundance and high reactivity towards specific electrophiles.[1] Acrylamides are a well-established class of electrophilic "warheads" used to target cysteine residues through a Michael addition reaction.[2][3] The introduction of a bromine atom at the α-position, as in this compound, modulates the reactivity of the acrylamide scaffold and introduces unique mechanistic possibilities, making it a subject of increasing interest.

This guide will delve into the specifics of the reaction between this compound and thiols, providing researchers with the foundational knowledge required to effectively utilize this chemistry in their work.

Reaction Mechanism

The reaction of this compound with a thiol, such as the side chain of a cysteine residue, proceeds via a mechanism that can be more complex than a standard Michael addition. The reaction is initiated by the nucleophilic attack of the thiolate anion on the β-carbon of the α,β-unsaturated system. This is followed by a potential intramolecular displacement of the bromide ion.

The proposed reaction pathway involves two key steps:

-

Michael Addition: The thiolate anion adds to the electron-deficient β-carbon of the this compound, forming a transient enolate intermediate. This step is characteristic of the well-established Michael addition reaction.[4]

-

Intramolecular Cyclization (Episulfonium Ion Formation): Following the initial addition, the newly formed sulfide can act as an internal nucleophile, displacing the bromide ion from the α-carbon to form a highly reactive, three-membered episulfonium ion intermediate.[5] This intermediate is a potent electrophile.

-

Ring Opening: The episulfonium ion is then susceptible to nucleophilic attack. In the context of bioconjugation, this can lead to the formation of a stable thioether linkage. The regioselectivity of the ring-opening can be influenced by the surrounding environment.

It is this potential for the formation of a highly reactive episulfonium ion that distinguishes the reactivity of α-halo acrylamides from their unsubstituted counterparts.[5]

Below is a DOT script representation of the proposed reaction mechanism.

Caption: Proposed reaction mechanism of this compound with a thiol.

Quantitative Data Summary

Table 1: Reaction Conditions for Thiol Addition to Acrylamide Derivatives

| Thiol Compound | Acrylamide Derivative | pH | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| D-Cysteine | Acrylamide | 6.5 | 90 | 50 min | >95 | [4] |

| Glutathione | α-bromo-2-cyclopentenone | 7.0 | 37 | 2 min | >90 (consumption) | [5] |

| 2-Mercaptoethanol | N-phenylacrylamide | 7.4 | 25 | Various | - (k obs measured) | [2] |

| Cysteamine | α-bromo-2-cyclopentenone | 7.0 | 37 | - | High | [5] |

Table 2: Relative Reactivity and Adduct Stability

| Electrophile | Thiol | Adduct Stability | Comments | Reference |

| Acrylamide | Cysteine | Stable Thioether | Forms a stable Cys-S-beta-propionamide adduct.[6] | [6] |

| 2-Cyanoacrylamide | β-mercaptoethanol | Reversible | The additional electron-withdrawing group facilitates reversible addition.[7] | [7] |

| α-bromo-2-cyclopentenone | Glutathione | Leads to further reactions | The initial adduct is a precursor to a reactive episulfonium ion.[5] | [5] |

Experimental Protocols

The following protocols are generalized and may require optimization for specific applications.

General Protocol for the Reaction of this compound with a Small Molecule Thiol

This protocol is adapted from the derivatization of acrylamide with cysteine.[4]

Materials:

-

This compound

-

Thiol (e.g., N-acetylcysteine)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile or other suitable organic co-solvent

-

Nitrogen or Argon gas

-

HPLC system for reaction monitoring

-

Mass spectrometer for product confirmation

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound (e.g., 10 mM) in acetonitrile.

-

Prepare a stock solution of the thiol (e.g., 100 mM) in phosphate buffer.

-

-

Reaction Setup:

-

In a reaction vial, add the phosphate buffer.

-

Degas the buffer by bubbling with nitrogen or argon for 10-15 minutes to prevent thiol oxidation.

-

Add the thiol stock solution to the buffer to achieve the desired final concentration (e.g., 10 equivalents).

-

Initiate the reaction by adding the this compound stock solution.

-

-

Reaction Conditions:

-

Maintain the reaction mixture at a constant temperature (e.g., 25 °C or 37 °C).

-

Stir the reaction mixture.

-

-

Reaction Monitoring:

-

At various time points, withdraw aliquots from the reaction mixture.

-

Quench the reaction by adding a suitable agent (e.g., an excess of a different, easily identifiable thiol or by acidification).

-

Analyze the aliquots by reverse-phase HPLC to monitor the consumption of starting materials and the formation of the product.

-

-

Product Characterization:

-

Once the reaction is complete, the product can be purified by preparative HPLC if necessary.

-

Confirm the identity of the product by mass spectrometry (e.g., LC-MS).

-

Protocol for Cysteine-Specific Protein Modification

Materials:

-

Protein containing an accessible cysteine residue

-

This compound

-

Reaction Buffer (e.g., PBS, pH 7.2-7.4)

-

Reducing agent (e.g., TCEP) if cysteines are oxidized

-

Desalting column or dialysis cassette

-

SDS-PAGE for analysis

-

Mass spectrometer (e.g., MALDI-TOF or ESI-MS) for confirmation of modification

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer.

-

If necessary, treat the protein with a reducing agent like TCEP to ensure the cysteine thiol is free. Remove excess reducing agent using a desalting column.

-

-

Labeling Reaction:

-

Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., DMF or DMSO).

-

Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should typically be less than 10%.

-

Incubate the reaction mixture at room temperature or 37 °C for 1-2 hours.

-

-

Purification:

-

Remove the excess, unreacted this compound and any byproducts by size exclusion chromatography (desalting column) or dialysis.

-

-

Analysis and Characterization:

-

Confirm the covalent modification by analyzing the molecular weight shift of the protein using SDS-PAGE and mass spectrometry.

-

The extent of labeling can be quantified using various methods, including mass spectrometry or by co-labeling with a fluorescent thiol-reactive dye.

-

Below is a DOT script illustrating a typical experimental workflow for protein modification.

Caption: Experimental workflow for protein modification with this compound.

Applications in Drug Development and Research

The unique reactivity of this compound makes it a valuable tool for:

-

Targeted Covalent Inhibitors: The ability to form a highly reactive intermediate can be exploited to achieve high potency and prolonged duration of action for enzyme inhibitors.[2] The initial reversible binding event, followed by irreversible covalent bond formation, can lead to high specificity.

-

Bioconjugation: this compound can be used to attach various payloads to proteins, such as fluorescent dyes, affinity tags, or therapeutic agents (e.g., in antibody-drug conjugates). The stability of the resulting thioether bond is a key advantage.[1]

-

Chemical Probes: Development of activity-based probes to study enzyme function and identify new drug targets.

Adduct Stability and Potential Side Reactions

The thioether bond formed from the Michael addition of a thiol to an acrylamide is generally stable under physiological conditions.[6] However, the stability of the adduct formed with this compound may be influenced by the fate of the bromine atom. If the episulfonium ion is formed and subsequently ring-opened, the resulting thioether is expected to be highly stable.

Potential side reactions to consider include:

-

Reaction with other nucleophiles: Besides cysteine, other nucleophilic amino acid residues such as lysine, histidine, and the N-terminus could potentially react, although the reactivity with thiols is generally much higher, especially at physiological pH.

-

Hydrolysis: The acrylamide moiety can undergo hydrolysis, particularly at extremes of pH.

-

Off-target modification: In a cellular context, reaction with other abundant thiols, such as glutathione, is a possibility and needs to be considered in the design of targeted covalent inhibitors.[8]

Conclusion

The Michael addition reaction of this compound with thiols offers a powerful and versatile strategy for the covalent modification of biomolecules. Its unique reactivity profile, potentially involving the formation of a highly reactive episulfonium ion, sets it apart from simple acrylamides. A thorough understanding of the reaction mechanism, careful optimization of reaction conditions, and comprehensive characterization of the resulting conjugates are essential for the successful application of this chemistry in drug development and biomedical research. This guide provides a solid foundation for researchers to explore and harness the potential of this compound in their scientific endeavors.

References

- 1. Michael-type addition reactions in NIPAAm-cysteamine copolymers follow second order rate laws with steric hindrance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A mechanistic study of thiol addition to N-phenylacrylamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alkylation of cysteine with acrylamide for protein sequence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of a Bifunctional Reagent: An In-depth Technical Guide to the Nucleophilic Substitution Reactions of 2-Bromoacrylamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoacrylamide is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis.[1] Its reactivity is characterized by two key features: an electrophilic α-carbon atom, which is susceptible to nucleophilic attack, and an α,β-unsaturated system that can undergo conjugate addition.[1] The presence of the bromine atom, a good leaving group, and the electron-withdrawing amide group activates the molecule for various transformations.[1] This dual reactivity allows this compound to participate in substitution, addition, and cyclization reactions, making it a crucial intermediate in the synthesis of complex organic molecules, particularly nitrogen-containing heterocycles, which are prevalent in many pharmacologically active agents.[1][2]

The acrylamide functional group, often installed through reactions involving precursors like this compound, has gained significant attention in drug development. It acts as a "covalent warhead" in the design of targeted inhibitors.[3][4] By forming a stable covalent bond with nucleophilic amino acid residues, such as cysteine, within the active site of a target protein, acrylamide-containing drugs can achieve potent and prolonged inhibition.[4][5] This guide provides a comprehensive overview of the nucleophilic substitution reactions of this compound, including its reaction mechanisms, quantitative data, experimental protocols, and applications in drug development.

Reaction Mechanisms: A Tale of Two Pathways

The reaction of this compound with nucleophiles is primarily governed by two competing pathways: direct nucleophilic substitution (an S_N_2-like reaction) at the α-carbon and Michael addition (a 1,4-conjugate addition) to the β-carbon of the α,β-unsaturated system.[1][6]

Nucleophilic Substitution (S_N_2 Pathway): In this pathway, the nucleophile directly attacks the α-carbon, which is bonded to the bromine atom. This results in the displacement of the bromide ion, a good leaving group, and the formation of a new bond between the nucleophile and the α-carbon.[1] This reaction is analogous to a standard S_N_2 reaction.

Michael Addition (1,4-Conjugate Addition Pathway): The electron-withdrawing nature of the amide and bromine functionalities polarizes the carbon-carbon double bond, rendering the β-carbon electron-deficient and thus susceptible to nucleophilic attack.[1][6] In a Michael addition, the nucleophile adds to the β-carbon, leading to the formation of an enolate intermediate, which is then protonated to yield the final product.[6]

The preferred reaction pathway depends on several factors, including the nature of the nucleophile (hard vs. soft nucleophiles), the reaction conditions (solvent, temperature), and steric effects. Generally, "harder" nucleophiles may favor direct substitution, while "softer" nucleophiles tend to favor conjugate addition.

Quantitative Data on Nucleophilic Substitution Reactions

The following table summarizes various nucleophilic substitution reactions performed on α-halo-amides, including derivatives of this compound, showcasing the diversity of nucleophiles and reaction conditions employed.

| Nucleophile | Substrate | Product | Reaction Conditions | Yield (%) | Reference |

| Sodium Azide | Benzyl Bromide | Benzyl Azide | CuI, Triethylamine, rt, 16h | 79 | [7] |

| Pyrrolidine | Poly(2,2,2-trifluoroethyl acrylate) | Poly(N-acryloyl pyrrolidine) | DBU, 1,2,4-triazole, DMSO, 60°C, 24h | >95 (conversion) | [8] |

| Various Amines | α-haloacetyl halide | α-halo amide | Base, Solvent | Not specified | [2] |

| Thiols | N-acyloxy-N-alkoxyamides | N-alkoxy-N-(alkylthio)amides | [D4]methanol | Not specified | [9] |

| β-mercaptoethanol | 2-cyanoacrylamide derivative | Reversible covalent adduct | Not specified | Not applicable | [10][11] |

Experimental Protocols

General Procedure for the Synthesis of N-Substituted Acrylamides via Nucleophilic Substitution

This protocol describes a general method for the nucleophilic substitution of an α-bromo amide with an amine.

Materials:

-

This compound or other suitable α-bromo amide

-

Primary or secondary amine

-

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and stirring apparatus

-

Purification supplies (e.g., silica gel for column chromatography)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the α-bromo amide (1.0 equivalent) in the chosen anhydrous solvent.

-

Addition of Base and Nucleophile: Add the non-nucleophilic base (1.1 to 1.5 equivalents) to the solution, followed by the slow addition of the amine nucleophile (1.0 to 1.2 equivalents).

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating, depending on the reactivity of the substrates. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted acrylamide.

Application in Drug Development: The Acrylamide Warhead

The acrylamide moiety is a prominent electrophilic "warhead" in the design of covalent inhibitors, which are small molecules that form a covalent bond with their biological target.[3][4] This covalent interaction can lead to irreversible or reversible inhibition, often resulting in enhanced potency and a longer duration of action compared to non-covalent inhibitors.[5]

The α,β-unsaturated system of the acrylamide group acts as a Michael acceptor.[1] In a biological context, the nucleophilic thiol group of a cysteine residue within the active site of a target protein can attack the β-carbon of the acrylamide, forming a stable carbon-sulfur bond.[4] This covalent modification of the protein can disrupt its function, leading to a therapeutic effect.

Several FDA-approved drugs, such as afatinib and ibrutinib, are kinase inhibitors that utilize an acrylamide group to form a covalent bond with a cysteine residue in their respective target kinases.[5] The development of acrylamide-based covalent inhibitors is an active area of research, with efforts focused on optimizing their selectivity and minimizing off-target effects.[3] Furthermore, modifications to the acrylamide scaffold, such as the introduction of a cyano group to create 2-cyanoacrylamides, have been explored to develop reversible covalent inhibitors, which may offer a better safety profile.[10][11]

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis, primarily due to its dual reactivity which allows for both nucleophilic substitution and Michael addition reactions. The ability to selectively functionalize either the α- or β-carbon provides synthetic chemists with a powerful tool for constructing complex molecular architectures. Furthermore, the acrylamide functional group, often introduced using this compound or its derivatives, plays a critical role in modern drug design as a covalent warhead for targeted inhibitors. A thorough understanding of the factors that govern the reactivity of this compound is essential for its effective utilization in both academic research and the pharmaceutical industry. The continued exploration of the chemistry of this compound and related α-haloacrylamides is expected to lead to the development of novel synthetic methodologies and the discovery of new therapeutic agents.

References

- 1. This compound | 70321-36-7 | Benchchem [benchchem.com]

- 2. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the design of small molecular drugs with acrylamides covalent warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of functional polyacrylamide (co)polymers by organocatalyzed post-polymerization modification of non-activated esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Stability and Storage of 2-Bromoacrylamide

For researchers, scientists, and professionals in drug development, a thorough understanding of the stability and optimal storage conditions of reactive chemical entities is paramount. 2-Bromoacrylamide, a versatile building block in organic synthesis, requires careful handling to ensure its integrity and prevent the formation of unwanted byproducts. This technical guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, potential degradation pathways, and detailed experimental protocols for its stability assessment.

Recommended Storage Conditions

To maintain its chemical purity and prevent degradation, this compound should be stored under controlled conditions. The primary recommendation is to store the compound at 2-8°C and to protect it from light .[1] Exposure to elevated temperatures or light can lead to polymerization and degradation.

Quantitative Stability Data

Due to the limited availability of comprehensive public studies on the stability of this compound, the following tables present illustrative data from a hypothetical forced degradation study. These tables are intended to serve as a template for the presentation of stability data.

Table 1: Thermal and Photolytic Degradation of this compound

| Condition | Duration | % this compound Remaining | % Total Degradants |

| 60°C | 24 hours | 95.2 | 4.8 |

| 60°C | 48 hours | 90.5 | 9.5 |

| 80°C | 24 hours | 85.1 | 14.9 |

| 80°C | 48 hours | 78.9 | 21.1 |

| Photolytic (ICH Q1B) | 1.2 million lux hours | 92.3 | 7.7 |

| Photolytic (ICH Q1B) | 200 watt hours/m² | 91.8 | 8.2 |

Table 2: pH-Dependent Stability of this compound in Aqueous Solution at 25°C

| pH | Duration | % this compound Remaining | % Total Degradants |

| 2 (0.01 N HCl) | 24 hours | 99.5 | 0.5 |

| 2 (0.01 N HCl) | 72 hours | 98.8 | 1.2 |

| 7 (Water) | 24 hours | 98.2 | 1.8 |

| 7 (Water) | 72 hours | 95.1 | 4.9 |

| 9 (0.01 N NaOH) | 24 hours | 90.3 | 9.7 |

| 9 (0.01 N NaOH) | 72 hours | 75.6 | 24.4 |

Potential Degradation Pathways

The chemical structure of this compound, featuring an α,β-unsaturated amide, makes it susceptible to nucleophilic attack, particularly through a Michael addition mechanism. The primary degradation pathway in aqueous solutions is likely hydrolysis.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method. The following protocol outlines a comprehensive approach based on International Council for Harmonisation (ICH) guidelines.

Preparation of Stock and Working Solutions

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Working Solutions: Dilute the stock solution with the appropriate stress medium (e.g., 0.1 N HCl, 0.1 N NaOH, water, or 3% hydrogen peroxide) to a final concentration of 100 µg/mL.

Forced Degradation Conditions

-

Acidic Hydrolysis: Mix the this compound working solution with 0.1 N HCl and keep at 60°C for 48 hours.

-

Basic Hydrolysis: Mix the this compound working solution with 0.1 N NaOH and keep at room temperature for 24 hours.

-

Oxidative Degradation: Treat the this compound working solution with 3% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid this compound to a temperature of 80°C for 48 hours.

-

Photolytic Degradation: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Sample Analysis

Analyze the stressed samples at appropriate time intervals using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

The method should be validated to ensure it can separate the intact this compound from all potential degradation products.

References

An In-depth Technical Guide to the Solubility of 2-Bromoacrylamide in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-bromoacrylamide in aqueous buffers. Due to the limited availability of direct quantitative solubility data for this compound in the public domain, this document focuses on providing a framework for researchers to determine its solubility. It includes information on the solubility of related compounds, detailed experimental protocols for solubility determination, and a discussion on the stability of this compound in aqueous environments.

Introduction to this compound

This compound is a vinyl-substituted primary amide that serves as a versatile reagent in organic synthesis and a building block for the creation of functional polymers. Its reactivity is characterized by the presence of both a Michael acceptor and a leaving group (bromine), making it a valuable tool in bioconjugation and material science. Understanding its solubility in aqueous buffers is critical for its application in biological and pharmaceutical research, where precise concentrations and solution stability are paramount.

Solubility of Acrylamide and its Derivatives

While specific data for this compound is scarce, the solubility of its parent compound, acrylamide, and other derivatives can provide valuable insights. Acrylamide is known to be highly soluble in water.[1][2] The introduction of a bromine atom in this compound is expected to increase its lipophilicity and potentially decrease its aqueous solubility compared to acrylamide. However, the presence of the polar amide group still allows for hydrogen bonding with water, suggesting a significant degree of aqueous solubility.

One study on EGFR inhibitors demonstrated that the introduction of an acryloyl group significantly enhanced the aqueous solubility of the parent compound.[3] This suggests that the acrylamide moiety itself contributes favorably to aqueous solubility.

Table 1: Solubility of Acrylamide in Various Solvents

| Solvent | Solubility ( g/100 mL) at 30°C |

| Water | 215 |

| Methanol | 155 |

| Ethanol | 86 |

| Acetone | 63.1 |

Source: Sigma-Aldrich Product Information Sheet for Acrylamide[1]

Experimental Protocol for Determining Aqueous Solubility

The following is a general protocol for determining the solubility of this compound in a given aqueous buffer. This method is based on the shake-flask method, a common technique for solubility measurement.

Materials

-

This compound

-

Aqueous buffers of desired pH (e.g., phosphate, Tris, acetate)

-

Calibrated pH meter

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Experimental Workflow

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

References

Spectroscopic Characterization of 2-Bromoacrylamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoacrylamide is a versatile bifunctional molecule of significant interest in organic synthesis and drug development.[1] Its structure, featuring an electron-deficient alkene and a reactive bromine atom, allows it to participate in a variety of chemical transformations, including Michael additions, substitution reactions, and cycloadditions.[1] This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize this compound, offering a valuable resource for researchers working with this compound. The guide details experimental protocols and presents key spectroscopic data in a clear, tabular format for easy reference.

Physicochemical Properties

| Property | Value |

| CAS Number | 70321-36-7[1][2][3] |

| Molecular Formula | C₃H₄BrNO[2] |

| Molecular Weight | 149.97 g/mol [1][2] |

| IUPAC Name | 2-bromoprop-2-enamide[2] |

Spectroscopic Data

A comprehensive analysis of this compound using various spectroscopic methods is crucial for its unambiguous identification and the assessment of its purity. The following sections summarize the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals that confirm its molecular structure.

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the vinyl protons and the amide protons. Due to the asymmetry of the molecule, the two vinyl protons are diastereotopic and should appear as distinct signals, likely doublets, due to coupling with each other. The amide protons may appear as a broad singlet.

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will display three distinct signals corresponding to the three carbon atoms in the this compound molecule: the carbonyl carbon, and the two sp² hybridized carbons of the double bond. The carbon atom bonded to the bromine will be significantly influenced by the halogen's electronegativity.

| Spectroscopic Data | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ, ppm) | Vinyl Protons: 6.0 - 7.5 (m)Amide Protons: 5.5 - 8.0 (br s) | C=O: 160 - 170C-Br: 110 - 125=CH₂: 125 - 140 |

| Multiplicity | m = multiplet, br s = broad singlet | |

| Solvent | CDCl₃ or DMSO-d₆ | CDCl₃ or DMSO-d₆ |

Note: The predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of this compound will exhibit characteristic absorption bands for the amide and alkene functional groups.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3400 - 3200 | Strong, broad |

| C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| N-H Bend (Amide II) | 1650 - 1550 | Medium |

| C=C Stretch (Alkene) | 1640 - 1600 | Medium |

| =C-H Bend (Alkene) | 1000 - 650 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show the molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of bromine, the amide group, or other small fragments. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, the molecular ion peak and any bromine-containing fragment peaks will appear as a pair of peaks (M⁺ and M+2) with approximately equal intensity.

| m/z | Assignment |

| 149/151 | [M]⁺ (Molecular Ion) |

| 70 | [M - Br]⁺ |

| 105/107 | [M - C=O]⁺ |

| 44 | [CONH₂]⁺ |

Experimental Protocols

Detailed and standardized experimental procedures are essential for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Parameters (¹H NMR):

-

Spectrometer frequency: 400 MHz or higher.

-

Number of scans: 16-64.

-

Relaxation delay: 1-5 seconds.

-

Pulse width: 30-90 degrees.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer frequency: 100 MHz or higher.

-

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Technique: Proton-decoupled for singlet peaks.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of this compound with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Acquisition: Record a background spectrum (of the empty sample holder or clean ATR crystal) and then the sample spectrum. The instrument software will automatically generate the transmittance or absorbance spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

-

Instrument Parameters:

-

Ionization energy: Typically 70 eV for EI.

-

Mass range: Scan a range appropriate to detect the molecular ion and expected fragments (e.g., m/z 40-200).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Reactivity and Synthetic Utility

This compound is a valuable building block in organic synthesis due to its dual reactivity. The electron-withdrawing amide group activates the double bond for Michael addition, while the bromine atom can be displaced in nucleophilic substitution reactions. This allows for the synthesis of a wide range of functionalized molecules.

References

The Acrylamide Warhead: An In-depth Technical Guide to Reactivity and Covalent Inhibition

For Researchers, Scientists, and Drug Development Professionals

The acrylamide moiety has emerged as a cornerstone in the design of targeted covalent inhibitors (TCIs), a class of drugs that offers distinct advantages in terms of potency, duration of action, and the ability to target challenging proteins. This technical guide provides a comprehensive exploration of the core principles governing the reactivity of the acrylamide warhead, offering insights into its mechanism of action, the factors that modulate its reactivity, and the experimental approaches used for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of covalent inhibitors.

The Chemistry of Covalent Engagement: The Michael Addition Reaction

The primary mechanism by which the acrylamide warhead forms a covalent bond with its protein target is through a Michael addition reaction.[1][2] This reaction involves the nucleophilic attack of a soft nucleophile, most commonly the thiolate anion of a cysteine residue, on the β-carbon of the α,β-unsaturated carbonyl system of the acrylamide.[3] The electron-withdrawing nature of the adjacent carbonyl group renders the β-carbon electrophilic and susceptible to this addition.[1]

The reaction typically proceeds in two steps: first, the reversible formation of a non-covalent enzyme-inhibitor complex (E·I), driven by interactions between the inhibitor's scaffold and the protein's binding pocket. This is followed by the irreversible chemical step of covalent bond formation (E-I), characterized by the inactivation rate constant (kinact).[4] The overall efficiency of a covalent inhibitor is often described by the second-order rate constant kinact/Ki, where Ki is the inhibitor's binding affinity in the non-covalent step.[4][5]

Modulating Reactivity: A Balancing Act for Efficacy and Safety

A critical aspect of designing effective and safe acrylamide-based TCIs is the careful tuning of the warhead's intrinsic reactivity.[6] A highly reactive warhead may lead to off-target modifications and potential toxicity, while a warhead with insufficient reactivity will not efficiently engage its intended target.[6] Several factors influence the reactivity of the acrylamide moiety:

-

Substituents on the Acrylamide: The electronic properties of substituents on the α and β carbons of the acrylamide can significantly impact its reactivity. Electron-withdrawing groups can increase the electrophilicity of the β-carbon, enhancing the rate of the Michael addition. Conversely, electron-donating groups can decrease reactivity.[7] For instance, the introduction of a cyano group at the α-position can increase reactivity to the point where the covalent bond becomes reversible.[3]

-

Target Cysteine pKa: The nucleophilicity of the target cysteine residue is highly dependent on its protonation state. The deprotonated thiolate is the reactive species in the Michael addition.[1] Therefore, the local protein microenvironment, which influences the pKa of the cysteine thiol, plays a crucial role in determining the reaction rate. Cysteines with lower pKa values are more readily deprotonated at physiological pH and are thus more reactive towards acrylamides.[4]

-

pH: The pH of the surrounding environment can influence both the protonation state of the cysteine and, in some cases, the inhibitor itself. Generally, higher pH values favor the deprotonation of the cysteine thiol, leading to an increased reaction rate.[8]

Quantitative Assessment of Acrylamide Reactivity

To guide the design and optimization of acrylamide-based inhibitors, it is essential to quantitatively assess their reactivity. The following tables summarize key kinetic parameters for a selection of acrylamide-containing compounds, including FDA-approved drugs.

Table 1: Kinetic Parameters of FDA-Approved Acrylamide-Based Kinase Inhibitors

| Inhibitor | Target Kinase | Ki (nM) | kinact (s⁻¹) | kinact/Ki (M⁻¹s⁻¹) | Reference |

| Ibrutinib | BTK | 0.46 | 0.019 | 4.1 x 10⁴ | [5] |

| Osimertinib | EGFR (T790M) | 2.2 | 0.018 | 8.2 x 10³ | [4] |

| Afatinib | EGFR | 0.5 | 0.04 | 8.0 x 10⁴ | [5] |

| Neratinib | HER2/EGFR | 6.7 | 0.003 | 4.5 x 10² | [9] |

| Dacomitinib | EGFR | 0.018 | 0.002 | 1.1 x 10⁵ | [9] |

| Zanubrutinib | BTK | 0.27 | 0.011 | 4.1 x 10⁴ | [10] |

Table 2: Glutathione (GSH) Half-life of Various Acrylamide Warheads

| Compound | GSH Half-life (t1/2) in minutes | Reference |

| Phenyl acrylamide | 179 | [1] |

| N,N-dimethylacrylamide | >1440 | [7] |

| Acrylamide | 134 | [7] |

| m-chloro phenyl acrylamide | ~180 | [8] |

| o-methoxy phenyl acrylamide | ~171 | [8] |

Experimental Protocols for Characterizing Acrylamide Reactivity

Precise and reproducible experimental methods are crucial for characterizing the reactivity of acrylamide warheads. Below are detailed protocols for key assays.

Glutathione (GSH) Reactivity Assay

This assay measures the intrinsic reactivity of an acrylamide compound with the biological thiol glutathione, serving as a surrogate for cysteine. A shorter half-life indicates higher reactivity.

Materials:

-

Acrylamide-containing compound of interest

-

Glutathione (GSH)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Internal standard (e.g., a stable, non-reactive compound)

-

LC-MS system

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of the acrylamide compound (e.g., 10 mM in DMSO).

-

Prepare a stock solution of GSH (e.g., 50 mM in PBS, pH 7.4).

-

Prepare a stock solution of the internal standard.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine PBS, the acrylamide stock solution (to a final concentration of, e.g., 100 µM), and the internal standard.

-

Initiate the reaction by adding the GSH stock solution to a final concentration of, e.g., 5 mM.

-

Incubate the reaction mixture at 37°C.

-

-

Time-Point Sampling and Quenching:

-

At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the reaction by adding the aliquot to a solution of ACN with 0.1% FA. This will precipitate proteins and stop the reaction.

-

-

LC-MS Analysis:

-

Centrifuge the quenched samples to pellet any precipitate.

-

Analyze the supernatant by LC-MS to quantify the remaining amount of the parent acrylamide compound relative to the internal standard.

-

-

Data Analysis:

-

Plot the natural logarithm of the ratio of the peak area of the acrylamide compound to the internal standard against time.

-

The pseudo-first-order rate constant (kobs) is the negative of the slope of this line.

-

The half-life (t1/2) is calculated as ln(2)/kobs.

-

Determination of kinact and Ki

This method determines the kinetic parameters of covalent inhibition by monitoring enzyme activity over time in the presence of the inhibitor.

Materials:

-

Target enzyme

-

Substrate for the enzyme (preferably a fluorogenic or chromogenic substrate)

-

Acrylamide inhibitor

-

Assay buffer

-

Multi-well plate reader

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the acrylamide inhibitor in the assay buffer.

-

Prepare solutions of the enzyme and substrate at appropriate concentrations.

-

-

Assay Execution:

-

In a multi-well plate, add the enzyme and varying concentrations of the inhibitor.

-

Initiate the reaction by adding the substrate.

-

Immediately begin monitoring the change in fluorescence or absorbance over time using a plate reader.

-

-

Data Analysis:

-

For each inhibitor concentration, fit the progress curves (product formation vs. time) to the equation for irreversible inhibition: [P] = (v₀/k_obs) * (1 - exp(-k_obs * t)) where [P] is the product concentration, v₀ is the initial velocity, kobs is the observed rate of inactivation, and t is time.

-

Plot the obtained kobs values against the inhibitor concentration [I].

-

Fit this secondary plot to the equation: k_obs = k_inact * [I] / (K_i + [I]) to determine the values of kinact and Ki.[11]

-

Mass Spectrometry (MS) for Adduct Characterization

MS is a powerful tool to confirm the covalent modification of the target protein and to identify the site of modification.

Materials:

-

Target protein

-

Acrylamide inhibitor

-

Denaturing buffer (e.g., containing urea or guanidinium chloride)

-

Reducing agent (e.g., DTT)

-

Alkylating agent (e.g., iodoacetamide) for non-cysteine residues (optional)

-

Protease (e.g., trypsin)

-

LC-MS/MS system

Procedure:

-

Protein-Inhibitor Incubation:

-

Incubate the target protein with the acrylamide inhibitor at a suitable concentration and for a sufficient time to allow for covalent modification.

-

-

Sample Preparation for Proteomics:

-

Denature the protein sample.

-

Reduce disulfide bonds with DTT.

-

(Optional) Alkylate free thiols (other than the one modified by the inhibitor) with iodoacetamide.

-

Digest the protein into peptides using a protease like trypsin.

-

-

LC-MS/MS Analysis:

-

Separate the resulting peptides by reverse-phase liquid chromatography.

-

Analyze the peptides by tandem mass spectrometry (MS/MS).

-

-

Data Analysis:

-

Search the MS/MS data against the protein sequence database, including a modification corresponding to the mass of the acrylamide warhead on cysteine residues.

-

The identification of a peptide with this specific mass shift confirms the covalent modification and pinpoints the modified cysteine residue.[12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring

NMR spectroscopy can be used to monitor the reaction between an acrylamide inhibitor and a model thiol (like cysteine or glutathione) or even a small protein in real-time.

Materials:

-

Acrylamide inhibitor

-

Model thiol (e.g., N-acetyl-cysteine) or target protein

-

NMR buffer (e.g., phosphate buffer in D₂O)

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve the acrylamide inhibitor and the model thiol or protein in the NMR buffer in an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a series of 1D ¹H NMR spectra over time.

-

-

Data Analysis:

Signaling Pathways Targeted by Acrylamide Inhibitors

Acrylamide warheads have been successfully incorporated into inhibitors targeting key proteins in various signaling pathways implicated in diseases such as cancer and autoimmune disorders. Below are diagrams of two prominent pathways, EGFR and BTK signaling, which are targeted by FDA-approved acrylamide-based drugs.

Caption: EGFR Signaling Pathway.

Caption: BTK Signaling Pathway.

Conclusion

The acrylamide warhead is a powerful and versatile tool in the development of targeted covalent inhibitors. A thorough understanding of its reactivity, the factors that influence it, and the experimental methods for its characterization are paramount for the successful design of potent and selective drugs. By carefully balancing the intrinsic reactivity of the acrylamide moiety with the binding affinity of the scaffold, researchers can develop highly effective therapies for a range of diseases. This guide provides a foundational understanding of these principles to aid in the ongoing discovery and development of novel covalent medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of a new experimental NMR strategy for covalent cysteine protease inhibitors screening: toward enhanced drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. shop.carnabio.com [shop.carnabio.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Real-time monitoring of the reaction of KRAS G12C mutant specific covalent inhibitor by in vitro and in-cell NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. brimr.org [brimr.org]

- 10. brimr.org [brimr.org]

- 11. researchgate.net [researchgate.net]

- 12. phanstiel-lab.med.unc.edu [phanstiel-lab.med.unc.edu]

- 13. Molecular determinants of acrylamide neurotoxicity through covalent docking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of a new experimental NMR strategy for covalent cysteine protease inhibitors screening: toward enhanced drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Role of 2-Bromoacrylamide in Covalent Inhibitor Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent inhibitors have re-emerged as a powerful modality in drug discovery, offering the potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins. At the heart of these inhibitors lies the "warhead," an electrophilic group designed to form a stable covalent bond with a nucleophilic amino acid residue on the target protein. Among the various warheads, Michael acceptors, particularly acrylamides, are the most extensively used for targeting cysteine residues. This technical guide provides an in-depth exploration of a specific, highly reactive acrylamide derivative: 2-bromoacrylamide. We will delve into its mechanism of action, reactivity, role in inhibitor design, and the experimental protocols used for its characterization.

The this compound Warhead: A Highly Reactive Michael Acceptor

The this compound moiety is a potent electrophile designed to covalently modify nucleophilic residues, primarily cysteine, within a protein's binding site. Its reactivity stems from the electron-withdrawing properties of both the bromine atom and the adjacent amide group, which activate the β-carbon for nucleophilic attack.

Mechanism of Action: Michael Addition

The reaction between this compound and a cysteine residue proceeds via a Michael addition mechanism. The deprotonated thiol of the cysteine side chain acts as a nucleophile, attacking the electrophilic β-carbon of the acrylamide. This results in the formation of a stable thioether bond, permanently modifying the protein.[1]

Reactivity and Selectivity Profile

The reactivity of a covalent warhead is a critical parameter that must be finely tuned. A highly reactive warhead may lead to off-target modifications and potential toxicity, while a poorly reactive one may not achieve the desired therapeutic effect. The bromine substitution at the α-position of the acrylamide significantly influences its electrophilicity.

Tuning Reactivity

The bromine atom's electron-withdrawing nature increases the electrophilicity of the β-carbon, making this compound a more reactive warhead compared to unsubstituted acrylamide. This heightened reactivity can be advantageous for targeting proteins with less nucleophilic cysteines or in situations where rapid and complete target engagement is desired. However, this increased reactivity also necessitates careful consideration of selectivity.

Selectivity for Cysteine over Other Nucleophiles

Application in Covalent Inhibitor Design: Targeting Kinases

The this compound warhead has been explored in the design of covalent inhibitors targeting various protein families, with a particular focus on kinases due to their central role in cellular signaling and disease.

Targeting Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is frequently dysregulated in cancer.[4][5] Covalent inhibitors have been successfully developed to target a non-catalytic cysteine residue (Cys797) in the ATP-binding pocket of EGFR.[6] While many approved EGFR inhibitors utilize a standard acrylamide warhead, the principles of their design can be extended to incorporate a this compound moiety for potentially enhanced reactivity.

Targeting Bruton's Tyrosine Kinase (BTK)

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase crucial for B-cell development and signaling.[7][8] Covalent inhibitors that target Cys481 in the BTK active site have shown remarkable clinical efficacy in treating B-cell malignancies.[9][10] The design of these inhibitors involves a scaffold that provides selectivity for the BTK kinase domain, coupled with a reactive warhead like this compound to form the covalent bond.

Quantitative Data Summary

While specific quantitative data for inhibitors solely utilizing a this compound warhead is limited in publicly available literature, the following table summarizes representative data for acrylamide-based covalent inhibitors targeting EGFR and BTK. This data provides a benchmark for the expected potency of inhibitors employing this class of warhead.

| Target | Inhibitor (Warhead) | IC50 (nM) | k_inact/K_I (M⁻¹s⁻¹) | Cell-based Potency (nM) | Reference |

| EGFR | Afatinib (Acrylamide) | < 100 | 10⁵ - 10⁷ | Varies by cell line | [4][6] |

| EGFR | Osimertinib (Acrylamide) | < 20 | Not Reported | Varies by cell line | [11] |

| BTK | Ibrutinib (Acrylamide) | 7 | Not Reported | 475 (pBTK) | [12] |

| BTK | Acalabrutinib (Acrylamide) | 3 | Not Reported | Not Reported | [9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the design and characterization of this compound-based covalent inhibitors.

Synthesis of 2-Bromo-N-aryl Acrylamide Warheads

General Procedure for the Synthesis of 2-Bromo-N-phenylacetamide (a precursor to 2-bromo-N-phenylacrylamide):

-

Dissolve aniline (1.0 eq) in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add bromoacetyl bromide (1.0 eq) dropwise to the cooled solution.

-

Add triethylamine (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 3 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Take up the residue in ethyl acetate and wash three times with water.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by crystallization from ethyl acetate to yield 2-bromo-N-phenylacetamide.[13]

Note: The synthesis of the final 2-bromo-N-aryl acrylamide would typically involve subsequent steps to introduce the double bond, for which specific protocols were not found in the search results.

Mass Spectrometry for Covalent Adduct Characterization

Protocol for Identification of this compound-Cysteine Adducts:

-

Sample Preparation:

-